molecular formula C19H18N2O2S B2432285 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide CAS No. 2097859-70-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide

Cat. No. B2432285
CAS RN: 2097859-70-4
M. Wt: 338.43
InChI Key: LOIKGFOQQWJJGN-UHFFFAOYSA-N
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Description

The compound “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide” is a complex organic molecule. It has been studied for its potential pharmacological properties . The compound is a yellow oil .


Synthesis Analysis

The synthesis of benzofuran derivatives, which are part of the compound’s structure, can be achieved through various methods. Some of these methods include the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of the compound involves a benzofuran ring, which is a heterocyclic compound, and a benzothiazole ring. The benzofuran ring is a fused ring system that consists of a benzene ring and a furan ring .


Physical And Chemical Properties Analysis

The compound is a yellow oil . Its NMR (Nuclear Magnetic Resonance) spectrum provides information about the compound’s structure and the environment of the hydrogen atoms .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed innovative methods for synthesizing derivatives related to the benzofuran and benzothiazole moieties, with significant focus on improving yields and characterizing the products through advanced analytical techniques. For instance, a study detailed the synthesis and characterization of novel benzofuran and benzothiazole derivatives, aiming at enhanced antimicrobial activities. The structural confirmation of these compounds was achieved through elemental analysis and spectral studies, including IR, NMR, and mass spectrometry, showcasing the diverse synthetic strategies employed in crafting complex molecules with potential bioactive properties (Idrees et al., 2019).

Antimicrobial Screening

The antimicrobial properties of benzofuran and benzothiazole derivatives have been a significant area of interest. Research has demonstrated that synthesized compounds exhibit in vitro antibacterial activity against various pathogenic microorganisms. This includes studies on gram-negative strains (E. coli, P. vulgaris, and S. typhi) and gram-positive bacterial strain (S. aureus), with some compounds showing comparable activity to standard antibiotics like Chloramphenicol. These findings highlight the potential of benzofuran and benzothiazole derivatives as novel antimicrobial agents (Idrees et al., 2019).

Biological Activities

Beyond antimicrobial efficacy, benzofuran and benzothiazole derivatives have been evaluated for various biological activities, including their potential as antitumor agents and enzyme inhibitors. Studies have explored the synthesis of benzofuran derivatives for their evaluation of antimicrobial activity, indicating a broader spectrum of biological applications. These compounds were screened for antimicrobial activities, with some showing moderate activity, thereby contributing to the ongoing search for new therapeutic agents (Kumar & Karvekar, 2010).

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely depending on the specific structure of the benzofuran compound and the biomolecules it interacts with .

Cellular Effects

Benzofuran derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific structure of the benzofuran compound and the type of cells it interacts with .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been shown to have varying effects over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzofuran compounds have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds have been shown to interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Benzofuran compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-ethyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-18-21-15-8-7-12(9-17(15)24-18)19(22)20-10-13-11-23-16-6-4-3-5-14(13)16/h3-9,13H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIKGFOQQWJJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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